C26 Diaromatic sterane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C26 Diaromatic sterane: is a type of sterane, which is a tetracyclic triterpane. Steranes are important molecular fossils found in sediments and crude oils, and they are used as biomarkers in geochemical studies. The this compound is characterized by its 26 carbon atoms and the presence of two aromatic rings in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C26 Diaromatic sterane typically involves the diagenesis of sterols, which are naturally occurring compounds found in the cell membranes of plants and animals. The process of diagenesis involves the reduction of oxygen moieties and unsaturated regions, leading to the formation of steranes .
Industrial Production Methods: In the petroleum industry, this compound is often isolated from crude oil through a series of separation and purification processes. These processes include gas chromatography-mass spectrometry (GC-MS) and multiple reaction monitoring (MRM) mode, which provide high selectivity and sensitivity for identifying and quantifying sterane biomarkers .
Chemical Reactions Analysis
Types of Reactions: C26 Diaromatic sterane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to
Biological Activity
C26 diaromatic steranes are a class of organic compounds that have garnered interest due to their potential biological activities and implications in various fields, including pharmacology, environmental science, and geochemistry. This article explores the biological activity of C26 diaromatic steranes, focusing on their structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
C26 diaromatic steranes are characterized by their unique structure, which includes two aromatic rings fused to a steroid backbone. This structural configuration influences their biological activity and interaction with various biological systems. The presence of multiple functional groups and stereochemistry can significantly affect their pharmacological properties.
Biological Activity Overview
The biological activities of C26 diaromatic steranes can be categorized into several key areas:
- Antiproliferative Activity : Some studies have demonstrated that derivatives of C26 diaromatic steranes exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on modified steroid compounds showed cytotoxic activity with IC50 values in the micromolar range against hormone-dependent cancer cells such as LNCaP and T47-D cells .
- Anti-inflammatory Properties : Certain steranes have been found to possess anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Endocrine Disruption : Due to their structural similarity to natural hormones, C26 diaromatic steranes may act as endocrine disruptors. This can lead to altered hormonal signaling pathways, impacting reproductive health and development in various organisms .
- Environmental Impact : As biomarkers in petroleum geology, C26 diaromatic steranes are studied for their role in understanding the biodegradation processes of crude oil. Their presence in environmental samples can indicate the maturity and source of hydrocarbons .
Case Studies
- Antiproliferative Effects :
- Biodegradation Studies :
Data Table: Biological Activities of C26 Diaromatic Steranes
Properties
IUPAC Name |
(13R,14R,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3/t19-,24-,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWVMWILBNMXPH-NEBIIKFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.